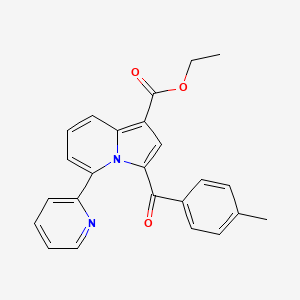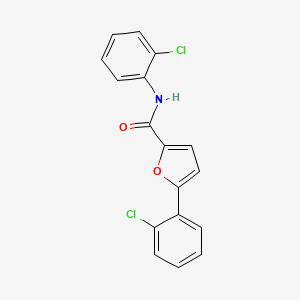![molecular formula C15H12Cl2N2O2 B11938316 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide CAS No. 42596-09-8](/img/structure/B11938316.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.181 g/mol . This compound is known for its unique structure, which includes a methoxybenzoic acid moiety and a dichlorobenzylidene hydrazide group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-methoxybenzoic acid hydrazide and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain pathogens by interfering with their metabolic processes . The compound’s anticancer effects could be related to its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones: These compounds share a similar hydrazide-hydrazone structure and exhibit potent growth inhibition against phytopathogenic fungi.
Salicylic Aldehyde Derivatives: These compounds also possess hydrazide groups and show significant antifungal activity.
Uniqueness
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE is unique due to its specific combination of a methoxybenzoic acid moiety and a dichlorobenzylidene hydrazide group.
Propiedades
Número CAS |
42596-09-8 |
|---|---|
Fórmula molecular |
C15H12Cl2N2O2 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-21-11-7-5-10(6-8-11)15(20)19-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H,19,20)/b18-9+ |
Clave InChI |
DKRMZWSFEMIMQX-GIJQJNRQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Anthracene, 9-[(hexylthio)methyl]-](/img/structure/B11938235.png)

![[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3S,5R)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B11938260.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)





![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)
